N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide
Description
N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a chlorophenyl group
Properties
IUPAC Name |
N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-12-10-17(25-18(12)14-4-3-5-15(20)11-14)19(24)22-8-6-16(7-9-22)21-13(2)23/h3-5,10-11,16H,6-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDKPBPGPUUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCC(CC2)NC(=O)C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Chlorophenyl Group: This step often involves a halogenation reaction where a phenyl ring is chlorinated using reagents such as chlorine gas or N-chlorosuccinimide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the thiophene and piperidine rings with the chlorophenyl group through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of thiophene-containing compounds with biological systems, potentially leading to new insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on neurological function. The thiophene ring may also play a role in modulating the compound’s activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)acetamide: This compound shares the piperidine and acetamide moieties but lacks the thiophene and chlorophenyl groups.
4-Acetamidopiperidine: Similar to N-(Piperidin-4-yl)acetamide, it lacks the additional aromatic and heterocyclic rings.
Uniqueness
N-[1-[5-(3-chlorophenyl)-4-methylthiophene-2-carbonyl]piperidin-4-yl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiophene ring and the chlorophenyl group distinguishes it from simpler piperidine derivatives, potentially enhancing its activity and specificity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
